CB1 Receptor Affinity Retention by 7-Chloro Substitution
In a systematic study of chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA, the 7-chloroindole analogue largely retained human CB1 receptor binding affinity relative to the non-chlorinated parent compound, whereas the 4- and 5-chloro analogues exhibited significantly reduced affinity [1]. This provides class-level evidence that a chlorine atom at the 7-position is tolerated, while other positions can disrupt target engagement. The data underscores the importance of this specific substitution pattern in maintaining pharmacological activity.
| Evidence Dimension | Human CB1 receptor binding affinity retention |
|---|---|
| Target Compound Data | 7-Chloroindole-MDMB-CHMICA: binding affinity largely retained vs. parent |
| Comparator Or Baseline | 4-chloroindole and 5-chloroindole analogues: binding affinity reduced vs. parent |
| Quantified Difference | Qualitative retention vs. reduction; exact Ki values not reported in abstract |
| Conditions | hCB1 receptor binding assay, MDMB-CHMICA scaffold |
Why This Matters
For procurements targeting cannabinoid receptor research, the 7-chloro substitution pattern is critical to maintain affinity, preventing project failure caused by regioisomeric impurities or wrong analog selection.
- [1] Hauschild C, et al. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules. 2024;14(11):1414. View Source
